molecular formula C22H13N3O3S B2766494 2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide CAS No. 863592-52-3

2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide

Cat. No. B2766494
CAS RN: 863592-52-3
M. Wt: 399.42
InChI Key: KOQDSRAIWPDDEK-UHFFFAOYSA-N
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Description

2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of IKK-2, a key enzyme involved in the regulation of the NF-κB signaling pathway. This pathway is involved in the regulation of a wide range of cellular processes, including inflammation, immune response, and cell survival.

Scientific Research Applications

Phosphoinositide 3-Kinase Inhibition

This compound has been studied for its role as a potent inhibitor of phosphoinositide 3-kinase (PI3K) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are often dysregulated in cancer. The inhibitory activity of this compound on PI3K could make it a valuable asset in the development of new cancer therapies.

Antioxidant Properties

Thiazolo[5,4-b]pyridine derivatives, including the compound , have shown significant antioxidant activity . Antioxidants are crucial in protecting cells from damage caused by free radicals and reactive oxygen species, and this compound’s ability to act as an antioxidant suggests potential for therapeutic applications in diseases caused by oxidative stress.

Antimicrobial Activity

Research has indicated that thiazolo[5,4-b]pyridine analogs possess antimicrobial properties . This compound’s ability to inhibit the growth of microorganisms can be harnessed in the development of new antibiotics, which is particularly important in the face of rising antibiotic resistance.

Anti-inflammatory and Analgesic Effects

The compound has been associated with anti-inflammatory and analgesic activities . These properties are highly beneficial in the treatment of chronic pain and inflammatory diseases, making it a potential candidate for the development of new anti-inflammatory drugs.

Antitumor Activity

Thiazolo[5,4-b]pyridine derivatives have been evaluated for their antitumor effects . The compound’s ability to inhibit tumor growth could be explored further to develop novel anticancer agents, especially for cancers that are resistant to current treatments.

Histamine H3 Receptor Antagonism

Some thiazolo[5,4-b]pyridine derivatives have been reported as histamine H3 receptor antagonists . This activity is relevant in the context of neurological diseases and disorders, as histamine H3 receptors are involved in modulating neurotransmitter release in the central nervous system.

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

The compound exhibits strong inhibitory activity against PI3K. The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction inhibits the enzymatic activity of PI3K, thereby affecting the downstream signaling pathways.

properties

IUPAC Name

2-oxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O3S/c26-19(16-12-13-5-1-2-9-18(13)28-22(16)27)24-15-7-3-6-14(11-15)20-25-17-8-4-10-23-21(17)29-20/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQDSRAIWPDDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide

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